molecular formula C14H28N2O2 B10970467 N,N'-1,4-Butanediylbis(2,2-dimethylpropanamide)

N,N'-1,4-Butanediylbis(2,2-dimethylpropanamide)

Cat. No.: B10970467
M. Wt: 256.38 g/mol
InChI Key: OBSVDROAOPKUEM-UHFFFAOYSA-N
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Description

N,N’-1,4-Butanediylbis(2,2-dimethylpropanamide) is a chemical compound with the molecular formula C20H42N4O2 It is characterized by the presence of two amide groups attached to a butanediyl backbone, with each amide group further connected to a 2,2-dimethylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-1,4-Butanediylbis(2,2-dimethylpropanamide) typically involves the reaction of 1,4-diaminobutane with 2,2-dimethylpropanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

1,4-diaminobutane+2×2,2-dimethylpropanoyl chlorideN,N’-1,4-Butanediylbis(2,2-dimethylpropanamide)+2×HCl\text{1,4-diaminobutane} + 2 \times \text{2,2-dimethylpropanoyl chloride} \rightarrow \text{N,N'-1,4-Butanediylbis(2,2-dimethylpropanamide)} + 2 \times \text{HCl} 1,4-diaminobutane+2×2,2-dimethylpropanoyl chloride→N,N’-1,4-Butanediylbis(2,2-dimethylpropanamide)+2×HCl

Industrial Production Methods

In an industrial setting, the production of N,N’-1,4-Butanediylbis(2,2-dimethylpropanamide) may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of solvents such as dichloromethane or toluene can aid in the dissolution of reactants and facilitate the reaction. Post-reaction, the product is typically purified through recrystallization or chromatography techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

N,N’-1,4-Butanediylbis(2,2-dimethylpropanamide) can undergo various chemical reactions, including:

    Hydrolysis: The amide bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids.

    Substitution: The amide groups can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

    Hydrolysis: Yields 2,2-dimethylpropanoic acid and 1,4-diaminobutane.

    Oxidation: Produces 2,2-dimethylpropanoic acid.

    Substitution: Results in the formation of substituted amides.

Scientific Research Applications

N,N’-1,4-Butanediylbis(2,2-dimethylpropanamide) has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and polymers.

    Biology: Investigated for its potential as a cross-linking agent in protein and peptide chemistry.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N,N’-1,4-Butanediylbis(2,2-dimethylpropanamide) is primarily based on its ability to form hydrogen bonds and interact with other molecules through its amide groups. These interactions can influence the stability and reactivity of the compound in various chemical and biological systems. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N,N’-1,4-Butanediylbis(2,6-dimethoxybenzamide): Similar backbone structure but with different substituents, leading to different chemical properties and applications.

    N,N’-1,4-Butanediylbis(3-(2-chlorophenyl)acrylamide):

    Oxirane, 2,2’-[1,4-butanediylbis(oxymethylene)]bis-: An epoxide compound with a similar butanediyl backbone, used in different industrial applications.

Uniqueness

N,N’-1,4-Butanediylbis(2,2-dimethylpropanamide) is unique due to its specific combination of amide groups and 2,2-dimethylpropanamide moieties. This structure imparts distinct chemical properties, such as stability and reactivity, making it suitable for various specialized applications in research and industry.

Properties

Molecular Formula

C14H28N2O2

Molecular Weight

256.38 g/mol

IUPAC Name

N-[4-(2,2-dimethylpropanoylamino)butyl]-2,2-dimethylpropanamide

InChI

InChI=1S/C14H28N2O2/c1-13(2,3)11(17)15-9-7-8-10-16-12(18)14(4,5)6/h7-10H2,1-6H3,(H,15,17)(H,16,18)

InChI Key

OBSVDROAOPKUEM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NCCCCNC(=O)C(C)(C)C

Origin of Product

United States

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